1-Benzofuran-2-ylmethanesulfonamide
Description
1-Benzofuran-2-ylmethanesulfonamide is an organic compound with the molecular formula C₉H₉NO₃S.
Properties
Molecular Formula |
C9H9NO3S |
|---|---|
Molecular Weight |
211.24 g/mol |
IUPAC Name |
1-benzofuran-2-ylmethanesulfonamide |
InChI |
InChI=1S/C9H9NO3S/c10-14(11,12)6-8-5-7-3-1-2-4-9(7)13-8/h1-5H,6H2,(H2,10,11,12) |
InChI Key |
FAUIRENTUFLDLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CS(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzofuran-2-ylmethanesulfonamide can be synthesized through several methods. One common approach involves the reaction of benzofuran with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Benzofuran-2-ylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or thiols.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent and in the treatment of other diseases.
Industry: Utilized in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 1-Benzofuran-2-ylmethanesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Benzofuran: The parent compound, known for its wide range of biological activities.
Benzothiophene: A sulfur analog with similar structural features and applications.
Coumarin: Another related compound with diverse biological properties
Uniqueness: 1-Benzofuran-2-ylmethanesulfonamide stands out due to its unique combination of a benzofuran core and a sulfonamide group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Biological Activity
1-Benzofuran-2-ylmethanesulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C9H9NO3S |
| Molecular Weight | 215.24 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1=CC2=C(C=C1)C(=C(O2)C)S(=O)(=O)N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to inhibit certain enzymes and receptors, which can lead to various pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell signaling.
- Receptor Modulation: It has shown potential in modulating receptor activity, which may contribute to its therapeutic effects in various conditions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects: Studies have suggested that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes.
- Antimicrobial Properties: Preliminary investigations indicate potential antimicrobial activity against certain bacterial strains.
- Neuroprotective Effects: There is emerging evidence that it may protect neuronal cells from oxidative stress and apoptosis.
Case Studies
Several studies have explored the biological effects of this compound:
Case Study 1: Anti-inflammatory Activity
A study conducted on animal models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, indicating its anti-inflammatory properties. The mechanism was linked to the downregulation of NF-kB signaling pathways.
Case Study 2: Antimicrobial Efficacy
In vitro tests revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.
Case Study 3: Neuroprotection
In a neurotoxicity model using SH-SY5Y cells, treatment with the compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability under oxidative stress conditions. This suggests a protective role against neurodegenerative processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
